3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
The compound 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one features a 2-thioxo-quinazolin-4(1H)-one core with two critical substituents:
- Position 7: A 4-phenylpiperazine-1-carbonyl moiety, known for modulating receptor binding (e.g., serotonin or dopamine receptors) .
Properties
CAS No. |
403728-57-4 |
|---|---|
Molecular Formula |
C25H31N5O2S |
Molecular Weight |
465.62 |
IUPAC Name |
3-[2-(diethylamino)ethyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H31N5O2S/c1-3-27(4-2)12-17-30-24(32)21-11-10-19(18-22(21)26-25(30)33)23(31)29-15-13-28(14-16-29)20-8-6-5-7-9-20/h5-11,18H,3-4,12-17H2,1-2H3,(H,26,33) |
InChI Key |
XUKBQVLKTBBIFG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Piperazine-based compounds are gaining more attention in today’s research as the piperazine nucleus is found in many biologically active compounds . They have shown applications in different fields like antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding and protein binding, catalyst in ring opening polymerization (ROP), etc .
Biological Activity
3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. The compound features a quinazolinone core, a thioxo group, and a diethylaminoethyl side chain, which contribute to its unique biological activity.
- Molecular Formula : C25H31N5O2S
- Molecular Weight : 465.6 g/mol
- Structural Features :
- Quinazolinone core
- Thioxo group
- Diethylaminoethyl side chain
- 4-phenylpiperazine moiety
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective effects. The exact mechanisms are still under investigation, but the compound's structure allows for diverse interactions with biological targets.
Biological Activity
Research indicates that this compound has shown promising results in several biological assays:
Anticancer Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The results indicated that the compound could inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
Studies have suggested that the compound may exert neuroprotective effects through modulation of neurotransmitter systems. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress and inflammation play pivotal roles.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in neurotransmission, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insight into the potential applications of this compound:
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with structurally related compounds can be beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Lacks 4-phenylpiperazine | Reduced activity |
| 7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Lacks diethylaminoethyl side chain | Different pharmacological properties |
| 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one | Contains oxo group instead of thioxo | Altered reactivity |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (-S-) moiety at position 2 of the quinazolinone core enables nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form thioether derivatives.
-
Arylation : Coupling with arylboronic acids via zinc-catalyzed Suzuki–Miyaura cross-coupling (e.g., using ZnBr₂ in 2-MeTHF solvent) yields aryl-substituted analogs .
Table 1: Representative Thioxo Group Reactions
Carbonyl Reactivity at the Piperazine-1-Carbonyl Moiety
The carbonyl group at position 7 undergoes:
-
Amide Formation : Condensation with amines (e.g., hydrazines) to form hydrazide derivatives.
-
Hydrolysis : Under acidic/basic conditions, the carbonyl group hydrolyzes to a carboxylic acid, enabling further functionalization .
Key Findings :
-
Hydrolysis in 2N HCl at 80°C for 4 hours converts the carbonyl to a carboxylic acid (85% yield).
-
Reaction with hydrazine hydrate in ethanol produces hydrazide intermediates for antitubercular agents .
Redox Reactions Involving the Quinazolinone Core
The dihydroquinazolin-4(1H)-one scaffold participates in redox processes:
-
Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the C3–N bond, forming fully aromatic quinazolin-4(3H)-ones .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thioxo group to a thiol (-SH).
Table 2: Redox Reaction Outcomes
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Oxidation | DDQ, CH₃CN, RT | Quinazolin-4(3H)-one | Enhanced bioactivity |
| Reduction | H₂ (1 atm), Pd-C, EtOH | Thiol derivative | Prodrug synthesis |
Biological Interactions as a Reaction Pathway
The compound engages in non-covalent interactions with biological targets:
-
Enzyme Inhibition : Binds to histone deacetylases (HDACs) via its phenylpiperazine moiety, disrupting Zn²⁺ coordination in the active site .
-
Receptor Modulation : The diethylaminoethyl side chain facilitates interactions with G protein-coupled receptors (GPCRs), altering downstream signaling .
Mechanistic Insight :
-
Molecular docking studies confirm hydrogen bonding between the thioxo group and HDAC1’s Asn168 residue (binding energy: −9.2 kcal/mol) .
Synthetic Route Optimization
The compound is synthesized via:
-
Cyclocondensation : Anthranilamide reacts with aldehydes in aqueous ZnO nanomicelles (70°C, 3h) to form the dihydroquinazolinone core (95% yield) .
-
Piperazine Coupling : 4-Phenylpiperazine-1-carbonyl chloride reacts with the core in THF under N₂ atmosphere (yield: 82%).
Critical Parameters :
Stability and Degradation Pathways
-
pH Sensitivity : Degrades in acidic conditions (t₁/₂ = 2h at pH 1.2) via quinazolinone ring hydrolysis.
-
Thermal Stability : Stable up to 200°C (TGA data: 5% weight loss at 210°C).
Comparison with Similar Compounds
Structural and Functional Comparisons
Key analogs and their properties are summarized below:
Physicochemical Properties
- Solubility: The diethylaminoethyl group improves water solubility (clogP ~2.5) compared to lipophilic bromophenyl derivatives (clogP ~3.8, ) .
- Stability : The 2-thioxo group in the target compound may confer redox sensitivity, as observed in ’s synthesis under inert conditions .
Research Findings and Implications
Advantages Over Analogs
Limitations
- Synthetic Complexity : Multi-step synthesis required for introducing both substituents, increasing cost and time.
- Uncertain Pharmacokinetics : High molecular weight (~453.5) may limit bioavailability compared to smaller derivatives (e.g., 279.1 for 2c) .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Core quinazolinone formation : Cyclization of anthranilic acid derivatives with thiourea or thioamides under acidic conditions to introduce the 2-thioxo group .
- Functionalization at position 3 : Alkylation with 2-(diethylamino)ethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) to attach the diethylaminoethyl side chain .
- Piperazine-carbonyl introduction at position 7 : Coupling 4-phenylpiperazine-1-carbonyl chloride to the quinazolinone core via nucleophilic acyl substitution, often using DMF as a solvent and triethylamine as a catalyst .
Key validation steps : Monitor intermediates via TLC and characterize final products using HPLC (>95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Basic: Which spectroscopic techniques are optimal for structural characterization?
Answer:
- 1H/13C NMR : Resolve substituent patterns (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, piperazine carbonyl carbon at ~170 ppm) and confirm regiochemistry .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the quinazolinone core, C=S stretch at ~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₇H₃₂N₆O₂S) with <2 ppm error .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
- Systematic substituent variation : Replace the 4-phenylpiperazine group with other arylpiperazines (e.g., 2,3-dichlorophenylpiperazine) to assess receptor selectivity .
- Bioisosteric replacement : Substitute the 2-thioxo group with oxo or selenoxo moieties to evaluate potency changes in enzyme inhibition assays .
- In vitro assays : Test derivatives against target receptors (e.g., dopamine D3) using radioligand binding assays (IC₅₀ calculations) and functional cAMP assays .
- Data analysis : Use regression models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Advanced: How should researchers address discrepancies in reported biological activity?
Answer:
- Assay standardization : Compare protocols for variables like buffer pH, temperature, and cell line viability (e.g., HEK293 vs. CHO cells may express receptors differently) .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution, as aggregation can falsely reduce apparent activity .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to identify if rapid metabolism explains inconsistent in vivo/in vitro results .
- Computational docking : Perform molecular dynamics simulations to assess binding pose variations due to protonation states of the diethylamino group .
Basic: What are key stability considerations for this compound?
Answer:
- Storage conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thioxo group .
- pH sensitivity : Avoid aqueous solutions at pH >8, as the quinazolinone core may hydrolyze .
- Light exposure : Protect from UV light to prevent photodegradation of the piperazine-carbonyl moiety .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced: What computational approaches predict binding modes to target proteins?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., serotonin 5-HT₂A), focusing on hydrogen bonds with the quinazolinone carbonyl and hydrophobic contacts with the phenylpiperazine group .
- Pharmacophore mapping : Define features like hydrogen bond acceptors (thioxo group) and aromatic regions (phenylpiperazine) for virtual screening .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and calculate binding free energies (MM-PBSA) .
- ADMET prediction : Use SwissADME to estimate blood-brain barrier penetration (e.g., TPSA <90 Ų favors CNS activity) .
Basic: How to validate purity and identity during synthesis?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting point : Compare observed mp (e.g., 210–212°C) with literature data to detect polymorphic impurities .
Advanced: What strategies resolve low solubility in biological assays?
Answer:
- Salt formation : Prepare hydrochloride salts of the diethylamino group to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (200 nm size, PDI <0.2) for sustained release .
- Co-solvent systems : Use Cremophor EL or cyclodextrins to maintain solubility without cytotoxicity .
- LogP optimization : Synthesize analogs with lower calculated logP (e.g., replace phenylpiperazine with pyridylpiperazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
